molecular formula C24H26N4O B2586338 6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877778-13-7

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2586338
CAS RN: 877778-13-7
M. Wt: 386.499
InChI Key: VISSUSHVPCNZPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups and rings, including a pyrazolo[1,5-a]pyrimidine ring, a benzyl group, a phenyl group, and an amine group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms. Attached to this core are several substituents, including a benzyl group, a phenyl group, and an amine group .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the conditions and the reagents present. The amine group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. For example, the presence of an amine group could make the compound basic, and the presence of aromatic rings could increase its stability .

Scientific Research Applications

Anticancer Properties

One study on a related series of compounds, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482), has shown promising anticancer activity through the inhibition of tubulin polymerization. This mechanism disrupts microtubule formation and induces G2/M cell cycle arrest in cancer cells, suggesting potential applications in cancer therapy (Minegishi et al., 2015).

Antimicrobial and Anticoccidial Activities

Research into compounds structurally similar to the given chemical has also demonstrated antimicrobial and anticoccidial activities. For instance, derivatives of 5-amino-5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-ones exhibited significant activity against microbial pathogens and coccidia, an intestinal parasite, showing the potential for developing new treatments in infectious diseases (Georgiadis, 1976).

Antioxidant Properties

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and evaluated for their antioxidant activities. This research indicates the possibility of utilizing similar structures for developing compounds with radical scavenging abilities, important for managing oxidative stress-related conditions (Ahmad et al., 2012).

Synthesis and Drug Development Techniques

The compound's structure lends itself to various synthetic strategies relevant for drug development. For instance, the regioselective synthesis of novel substituted pyrazolo[1,5-a]pyrimidines highlights methodologies that could be applied for creating derivatives with potential pharmacological applications (Quiroga et al., 2008).

Future Directions

The study of new and complex organic compounds like this one is a vibrant field of research. Future work could involve synthesizing the compound, studying its properties, and investigating its potential applications .

properties

IUPAC Name

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O/c1-17-21(16-19-10-6-4-7-11-19)23(25-14-15-29-3)28-24(26-17)22(18(2)27-28)20-12-8-5-9-13-20/h4-13,25H,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISSUSHVPCNZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)NCCOC)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-benzyl-N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.